molecular formula C23H25NO3 B1663387 Antofine CAS No. 32671-82-2

Antofine

Cat. No. B1663387
CAS RN: 32671-82-2
M. Wt: 363.4 g/mol
InChI Key: NCVWJDISIZHFQS-CQSZACIVSA-N
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Description

Antofine is a natural phenanthroindolizidine alkaloid . It is water-soluble and exhibits a broad range of biological activities . It is characterized by pronounced cytotoxicity against different human cancerous cell lines, including multidrug-resistant examples .


Synthesis Analysis

Antofine analogues with different substituent groups at the C-6 position have been synthesized . These analogues were evaluated for their antiviral activity against TMV . Most of the compounds were found to exhibit higher antiviral activity than commercial Ningnanmycin in vitro and in vivo .


Molecular Structure Analysis

Antofine has a molecular weight of 363.45 and its formula is C23H25NO3 . It belongs to the class of alkaloids and pyrrole alkaloids .


Chemical Reactions Analysis

Antofine analogues with different substituent groups at the C-6 position have been synthesized . The groups with hydrogen donor or electron-withdrawing groups at the C-6 position were found to be favorable for antiviral activity .

Scientific Research Applications

Anti-Adipogenic Activity

Antofine, a phenanthroindolizidine alkaloid from Cynanchum paniculatum, has been studied for its role in adipogenesis. Research indicates that Antofine suppresses adipocyte differentiation and marker expression in a dose-dependent manner. It is shown to decrease the expression of PPARγ protein, a key transcription factor in adipocyte differentiation, which leads to reduced adipogenic gene expression. This suggests potent anti-adipogenic effects through direct suppression of PPARγ protein expression (Jang et al., 2014).

Anticancer Effects

Antofine exhibits potent anti-proliferative effects in several human cancer cells. Studies show that it induces cell cycle arrest and inhibits the expression of cyclin D1, cyclin E, and CDK4, which are crucial for cell cycle progression. Additionally, Antofine potentiates TNF-α-induced apoptosis and suppresses tumor growth in xenograft models, suggesting its potential as a cancer chemotherapeutic agent (Min et al., 2010).

Neurological Impact

In the context of neurological effects, Antofine has been shown to inhibit gap junction intercellular communication (GJIC) in rat primary astrocytes. This inhibition involves protein kinase Cβ signaling and suggests potential implications for the neuroprotective effect of astrocytes in the central nervous system (Huang et al., 2013).

Antifungal Activity

Antofine isolated from Cynanchum atratum BUNGE has shown significant antifungal activity against Penicillium digitatum, a citrus postharvest pathogen. It disrupts cell membrane integrity and energy metabolism in the fungus, suggesting a potential role in controlling postharvest diseases (Xin et al., 2019).

Anti-Angiogenic Properties

Research indicates that Antofine suppresses angiogenesis by inhibiting cell migration and tube formation in endothelial cells. Thiseffect is linked to the modulation of AKT/mTOR and AMP-activated protein kinase (AMPK) signaling pathways, highlighting its potential in anti-angiogenic therapies (Oh et al., 2017).

Anti-Inflammatory and Metabolic Effects

Antofine has demonstrated significant anti-inflammatory effects, particularly in endotoxin-induced inflammation in macrophages. It suppresses the secretion of proinflammatory cytokines and production of iNOS, and modulates various inflammation-related genes. Furthermore, Antofine's interaction with AMPK suggests its role in attenuating metabolic disorders induced by inflammation (Chou et al., 2017).

Interaction with Viral RNA

Studies have shown that Antofine and its analogues can inhibit the assembly of Tobacco Mosaic Virus (TMV) through small-molecule-RNA interactions. This finding is significant for developing new antiviral agents and understanding the interaction between small molecules and RNA structures (Gao et al., 2012).

Cell Cycle Arrest and Antitumor Properties

Antofine isolated from Cynanchum paniculatum has been found to induce G2/M cell cycle arrest and inhibit colony formation in human cancer cells, reinforcing its potential as a cancer chemotherapeutic agent (Lee et al., 2003).

properties

IUPAC Name

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWJDISIZHFQS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318734
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine

CAS RN

32671-82-2
Record name Antofine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32671-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does antofine exert its antifungal activity?

A: Antofine demonstrates antifungal activity through multiple mechanisms, primarily targeting the cell membrane and mitochondria of fungi. It disrupts membrane integrity by inducing lipid peroxidation, leading to increased permeability and leakage of cellular contents. [, ] Antofine also impairs mitochondrial function by interfering with energy metabolism pathways like carbon metabolism, pyruvate metabolism, and the tricarboxylic acid (TCA) cycle. [] This disruption of energy production contributes significantly to fungal growth inhibition.

Q2: Does antofine affect energy metabolism in fungi?

A: Yes, research suggests that antofine significantly impacts energy metabolism in fungi like Penicillium italicum. It downregulates the expression of proteins involved in vital energy production pathways like carbon metabolism, pyruvate metabolism, and the TCA cycle. [] This disruption of essential metabolic processes likely contributes to the observed mitochondrial decomposition and reduced ATP levels in antofine-treated fungi. []

Q3: Can you elaborate on how antofine disrupts fungal cell membranes?

A: Antofine triggers oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species (ROS). [] This excess ROS production induces lipid peroxidation in the cell membrane, compromising its integrity and increasing permeability. [, ] This damage results in the leakage of cellular contents and ultimately contributes to fungal cell death.

Q4: What is the role of the TOR pathway in antofine's antifungal activity?

A: Antofine targets the TOR pathway component RRD2 in Fusarium graminearum, disrupting its interaction with Tap42. [] This interaction is crucial for the proper functioning of the Tap42-phosphatase complex, a vital part of the TOR signaling pathway responsible for regulating cell growth in eukaryotes. [] The disruption of this interaction contributes to the antifungal activity of antofine.

Q5: What is the chemical structure of antofine?

A5: Antofine is a phenanthroindolizidine alkaloid. Its structure consists of a phenanthrene ring system fused to an indolizidine ring.

Q6: What is the molecular formula and weight of antofine?

A6: The molecular formula of antofine is C23H23NO3, and its molecular weight is 361.43 g/mol.

Q7: Is there any spectroscopic data available for antofine?

A: Yes, the scientific literature reports spectroscopic data for antofine, including NMR (1H and 13C), UV, IR, and CD spectral data. [, , , , , , , , , ] These data are crucial for structural characterization and identification of antofine.

Q8: How do structural modifications of antofine affect its activity?

A: Structural modifications significantly impact antofine's activity. For instance, the presence of a methoxy group at the C2 position and bulky substituents at C3 and C6 of the phenanthrene ring are crucial for inhibiting NO production. [] Additionally, replacing the D and E rings with phenanthrene and alkylamine chains yielded derivatives with enhanced antiviral activity against TMV compared to the parent compound. []

Q9: Have any antofine analogs demonstrated improved activity?

A9: Yes, several antofine analogs have shown promising results:

  • Compound (R)-4b: This C-13a analog exhibited potent antitumor activity in A549 lung cancer cells, including paclitaxel-resistant cells, surpassing the efficacy of antofine. []
  • S-13-oxo analogues 11 and 16: These analogs displayed potent cell growth inhibition (GI50: 9 nM and 20 nM) and improved selectivity across different cancer cell lines compared to antofine. []
  • Compounds 10, 18, and 19: These phenanthrene, benzene rings, and alkylamine chain containing compounds exhibited superior antiviral activity against TMV compared to antofine and the commercial antiviral ribavirin. []

Q10: What are the primary pharmacological activities reported for antofine?

A10: Antofine exhibits a diverse range of pharmacological activities, including:

  • Anticancer activity: It shows potent antiproliferative effects against various human cancer cell lines, including lung, colon, breast, and leukemia cells. [, , , , , , ]
  • Antimicrobial activity: Antofine demonstrates antifungal activity against various plant pathogenic fungi, including Fusarium graminearum, Penicillium digitatum, and Phytophthora capsici. [, , , , ]
  • Antiviral activity: It displays significant antiviral activity against plant viruses like tobacco mosaic virus (TMV) and potato virus Y (PVY). [, , , , , ]
  • Anti-inflammatory activity: Antofine can suppress the production of pro-inflammatory cytokines like TNFα and IL-1β, as well as the expression of inflammatory genes. []

Q11: What is known about the anti-cancer mechanism of antofine?

A11: Antofine's anti-cancer activity is attributed to various mechanisms depending on the cell type:

  • Solid tumor cells: Antofine appears to inhibit proliferation primarily through TNFα signaling. [] It upregulates TNFα expression and activates the TNFR1 signaling pathway, leading to growth arrest. []
  • Leukemia cells: Antofine induces apoptosis in leukemia cells through a distinct, yet to be fully elucidated, pathway. []
  • Other mechanisms: Antofine has also been shown to downregulate cyclin D1, cyclin E, and CDK4 expression, inhibit DNA synthesis, modulate Wnt signaling, and induce differentiation in certain cancer cell lines. [, ]

Q12: How does antofine affect the Wnt signaling pathway?

A: Research indicates that antofine can modulate Wnt signaling activation in cancer cells. [] While the exact mechanism needs further investigation, this modulation might contribute to antofine's anti-proliferative effects against specific cancer cell types.

Q13: What are the potential applications of antofine in agriculture?

A13: Antofine's potent antifungal and antiviral activities make it a promising candidate for agricultural applications, particularly in controlling plant diseases:

  • Control of fungal diseases: Antofine effectively inhibits the growth of various plant pathogenic fungi, showing potential for developing bio-based fungicides to manage crop diseases like Fusarium head blight and citrus green mold. [, , , , ]
  • Control of viral diseases: Its demonstrated antiviral activity against TMV and PVY suggests potential for developing antiviral agents for crops affected by these viruses. [, , , , , ]

Q14: How effective is antofine in controlling citrus green mold caused by imazalil-resistant Penicillium digitatum?

A: Antofine effectively inhibits the growth of imazalil-resistant P. digitatum strains, making it a potential alternative for controlling citrus green mold. [] In studies, antofine significantly reduced green mold incidence in citrus fruits infected with resistant strains by disrupting cell membrane permeability and energy metabolism. []

Q15: Does antofine show any insecticidal activity?

A: Yes, antofine and its N-oxide derivative exhibit insecticidal activity, particularly against aphids and Spodoptera litura larvae. [] It displays contact toxicity and disrupts insect development, possibly by interfering with ecdysone titer. []

Q16: What are the limitations of using antofine as a therapeutic agent?

A16: Despite its promising bioactivities, some limitations need to be addressed:

  • Neurotoxicity: Antofine exhibits neurotoxicity, which limits its therapeutic applications. []
  • Lipophilicity: Its highly lipophilic nature leads to poor water solubility and potential bioavailability issues. []
  • Lack of in vivo efficacy: While antofine shows potent in vitro activity, its in vivo efficacy against certain cancers is limited. []

Q17: Are there any strategies to overcome the limitations of antofine?

A17: Researchers are exploring various strategies:

  • Development of prodrugs: Highly polar prodrugs of antofine, such as quaternary ammonium salts, have been designed to improve water solubility, reduce neurotoxicity, and enhance targeted delivery to hypoxic tumor environments. []
  • Formulation strategies: Developing suitable formulations, like liposomes, could enhance antofine's solubility, stability, and bioavailability. []

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